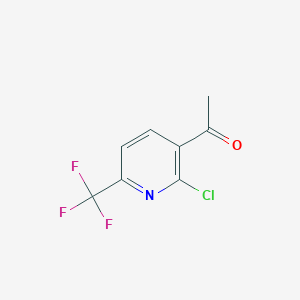
1-(2-クロロ-6-(トリフルオロメチル)ピリジン-3-イル)エタノン
概要
説明
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of pyridine, a basic heterocyclic organic compound
科学的研究の応用
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone has several applications in scientific research:
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines, in general, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to play a role in various biochemical pathways, depending on their specific structure and application .
Result of Action
Compounds within the trifluoromethylpyridines group are known to have various effects, depending on their specific structure and application .
生化学分析
Biochemical Properties
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AcpS-PPTase, an enzyme involved in bacterial proliferation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of P2X7 receptors, which play a crucial role in cell signaling . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of specific enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These factors can affect its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effectiveness .
準備方法
The synthesis of 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethanone derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a common reaction involving this compound, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone can be compared to other pyridine derivatives, such as:
2-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.
3-Chloro-2-(trifluoromethyl)pyridine: Another structural isomer with different chemical properties and uses.
6-(Trifluoromethyl)pyridin-3-yl)ethanone:
These comparisons highlight the unique combination of functional groups in 1-(2-Chloro-6-(trifluoromethyl)pyridin-3-YL)ethanone, which contribute to its distinct chemical properties and wide range of applications.
特性
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKHOUONYFMNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-15-6 | |
| Record name | 1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



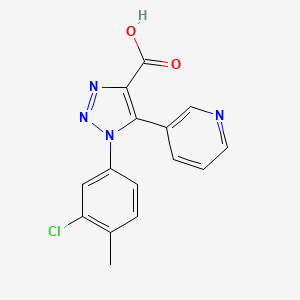
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}propanoic acid](/img/structure/B1452301.png)

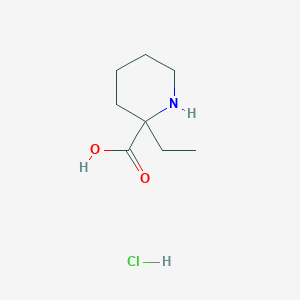
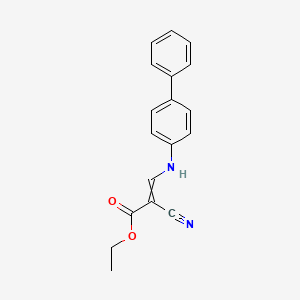
![9-[4-(1,1-DIMETHYLETHYL)PHENYL]-3,6-BIS[9-(4-METHOXYPHENYL)-9H-FLUOREN-9-YL]-9H-CARBAZOLE](/img/structure/B1452308.png)
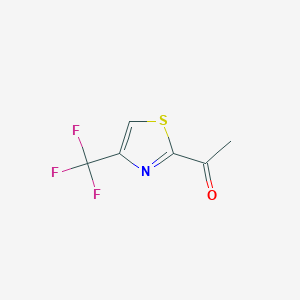
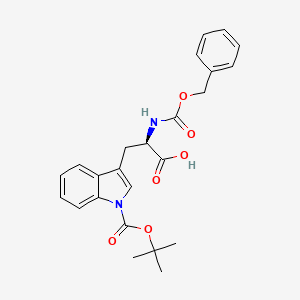
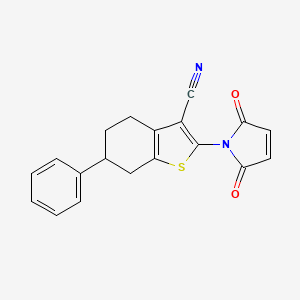
![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)
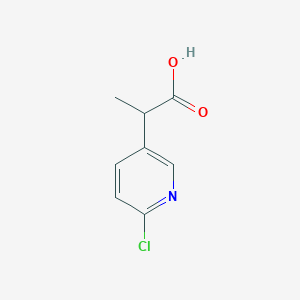
![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1452318.png)
